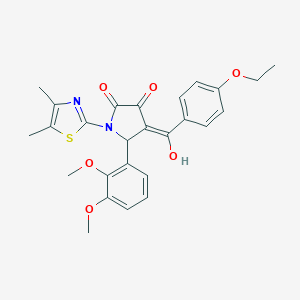![molecular formula C28H32N2O4 B266783 (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266783.png)
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate, commonly known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP is a derivative of pyrrolidine and is often used as a fluorescent probe for imaging biological systems.
作用机制
BDP works by binding to specific targets within biological systems and emitting fluorescence when excited by light of a certain wavelength. The exact mechanism of action of BDP is not fully understood, but it is thought to involve the formation of a complex between BDP and the target molecule, which results in a change in the fluorescence properties of BDP.
Biochemical and Physiological Effects:
BDP has been shown to have minimal biochemical and physiological effects on biological systems. It is generally considered to be non-toxic and non-invasive, making it a safe and effective tool for studying biological systems.
实验室实验的优点和局限性
One of the main advantages of BDP is its high sensitivity and specificity for labeling biological systems. It is also relatively easy to use and can be applied to a wide range of biological samples. However, BDP does have some limitations, including its relatively short half-life and the need for specialized equipment to detect and analyze fluorescence signals.
未来方向
There are many potential future directions for research involving BDP. One area of interest is the development of new imaging techniques that utilize BDP to study biological systems at the molecular level. Another area of research is the exploration of new applications for BDP, such as in the development of new diagnostic tools or therapeutic agents. Overall, BDP has great potential for advancing our understanding of biological systems and for developing new tools for scientific research.
合成方法
BDP can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One common method involves the condensation of 4-(propan-2-yl)benzaldehyde with pyrrolidine-3-carboxylic acid, followed by the addition of diethylamine and subsequent reaction with 2,4-pentanedione. The resulting product is then treated with benzofuran-2-carboxylic acid to yield BDP.
科学研究应用
BDP has been extensively studied for its applications in scientific research, particularly in the field of fluorescence microscopy. BDP is commonly used as a fluorescent probe to label and image various biological systems, including cells, tissues, and proteins. It has also been used to study the localization and trafficking of proteins, as well as to monitor changes in intracellular calcium levels.
属性
产品名称 |
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate |
|---|---|
分子式 |
C28H32N2O4 |
分子量 |
460.6 g/mol |
IUPAC 名称 |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H32N2O4/c1-5-29(6-2)15-16-30-25(20-13-11-19(12-14-20)18(3)4)24(27(32)28(30)33)26(31)23-17-21-9-7-8-10-22(21)34-23/h7-14,17-18,25,32H,5-6,15-16H2,1-4H3 |
InChI 键 |
NYMFGGQWXMSEAM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C(C)C |
规范 SMILES |
CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266700.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266713.png)
![(E)-(3,4-dimethoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266714.png)
![methyl 2-{(3E)-3-[hydroxy(4-propoxyphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B266717.png)
![(E)-{2-(3,4-dichlorophenyl)-1-[2-(diethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B266719.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methyl-2-furyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266722.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266724.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266725.png)
![(E)-(3,4-dimethoxyphenyl){2-(4-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266728.png)